2-(3,4-Dimethylphenyl)benzotriazol-5-amine
Overview
Description
2-(3,4-Dimethylphenyl)benzotriazol-5-amine is a compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes. The compound has a molecular formula of C14H14N4 and a molecular weight of 238.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3,4-Dimethylphenyl)benzotriazol-5-amine typically involves the reaction of 3,4-dimethylaniline with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)benzotriazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The benzotriazole moiety can be substituted with other functional groups, enhancing its reactivity and utility in synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzotriazole derivatives, while reduction can produce aminobenzotriazole compounds. Substitution reactions can introduce various functional groups, leading to a wide range of benzotriazole derivatives .
Scientific Research Applications
2-(3,4-Dimethylphenyl)benzotriazol-5-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)benzotriazol-5-amine involves its interaction with various molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to inhibition of enzyme activity, modulation of oxidative stress pathways, and other biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its versatility and stability.
2-(2,4-Dimethylphenyl)benzotriazole: A similar compound with different substitution patterns on the phenyl ring.
1,2,3-Benzotriazole derivatives: Various derivatives with different functional groups attached to the benzotriazole core
Uniqueness
2-(3,4-Dimethylphenyl)benzotriazol-5-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable in specific applications where other benzotriazole derivatives may not be as effective .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)benzotriazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-3-5-12(7-10(9)2)18-16-13-6-4-11(15)8-14(13)17-18/h3-8H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWAAUTXORKJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321827 | |
Record name | 2-(3,4-dimethylphenyl)benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332151-37-8 | |
Record name | 2-(3,4-dimethylphenyl)benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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